5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno ring fused with a pyrimidine ring, with a bromine atom at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization with a formamide derivative. The reaction typically requires a catalyst and is carried out under reflux conditions .
Another method involves the use of a catalytic four-component reaction, which includes a ketone, ethyl cyanoacetate, sulfur, and formamide. This green approach is characterized by step economy, reduced catalyst loading, and easy purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The thieno and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Cyclization Reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or acetic anhydride under reflux conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, fused heterocyclic compounds, and oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds in the thienopyrimidine family:
Similar Compounds: Thieno[2,3-d]pyrimidin-4-ones, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, and pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness: The presence of the bromine atom at the 5th position and the specific arrangement of the thieno and pyrimidine rings confer unique chemical and biological properties to this compound. .
Properties
Molecular Formula |
C6H3BrN2OS |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2,4H |
InChI Key |
CBLVCLANQZOSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(=NC=NC2=O)S1)Br |
Origin of Product |
United States |
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